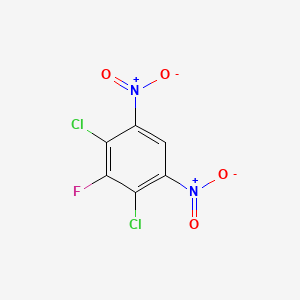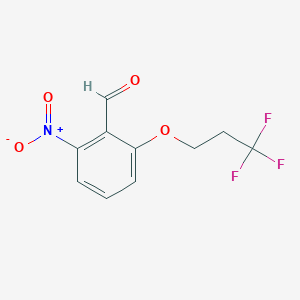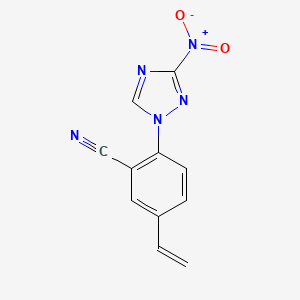
1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone
Übersicht
Beschreibung
1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, also known as DFMPE, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an organofluorine compound, containing two fluorine atoms in its molecular structure. This compound has unique properties that make it a valuable reagent for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent Synthesis
One of the prominent applications of derivatives of the specified compound is in the synthesis of antifungal agents. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the manipulation of compounds with similar structures. The synthesis process examines diastereocontrol and stereochemistry essential for the antifungal activity of Voriconazole, showcasing the relevance of such chemical structures in medical chemistry (Butters et al., 2001).
Antibacterial Agent Development
Efforts to find new classes of antibacterial agents have led to the synthesis of novel derivatives of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone, demonstrating the compound's utility in creating substances with potential antibacterial properties. These synthesized compounds are evaluated for their antibacterial activity, indicating the chemical's significance in developing new therapeutic agents (Chinnayya et al., 2022).
Quantum Mechanical Modeling
The structural and vibrational properties of fluoromethylated-pyrrol derivatives, including those similar to the compound , have been explored through quantum mechanical modeling. This research aids in understanding the reactivities, structures, and vibrational properties of such compounds, which could have implications for their use in various scientific and industrial applications (Cataldo et al., 2014).
Heterocyclic Chalcone Derivatives
The compound has also been involved in the synthesis of heterocyclic chalcone derivatives, demonstrating its versatility in chemical synthesis. These derivatives possess notable properties that could be leveraged in the development of dyes for polyester fibers, showcasing the compound's potential applications beyond pharmaceuticals into materials science (Ho & Yao, 2013).
Synthesis of Pyrrolo Derivatives
Research into the synthesis of pyrrolo derivatives from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole highlights the compound's role in creating complex heterocyclic systems. This research points to the broader utility of such chemical structures in synthesizing compounds with potential pharmacological activities (Kimbaris & Varvounis, 2000).
Wirkmechanismus
Target of Action
It is known to interact with various components of the cytochrome complex, including cytochrome c1, heme protein, mitochondrial, cytochrome b, cytochrome b-c1 complex subunit 1, mitochondrial, and others .
Mode of Action
Based on its interaction with the cytochrome complex, it can be inferred that it may influence electron transport and energy production within cells .
Biochemical Pathways
Given its interaction with the Cytochrome complex, it may impact pathways related to cellular respiration and ATP production .
Result of Action
Given its interaction with the cytochrome complex, it may influence cellular energy production and other related processes .
Biochemische Analyse
Biochemical Properties
1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with its target biomolecules within the appropriate cellular context.
Eigenschaften
IUPAC Name |
1-[5-(2,4-difluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-7-11(8(2)17)6-13(16-7)10-4-3-9(14)5-12(10)15/h3-6,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJYRVIPJGVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=C(C=C(C=C2)F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


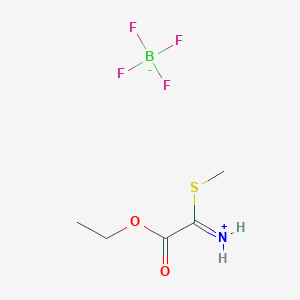
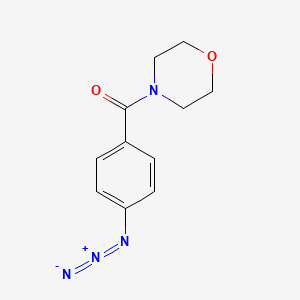
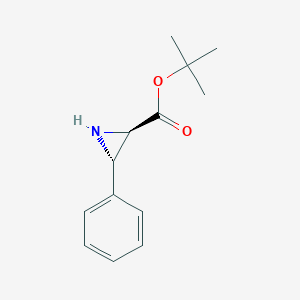
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)


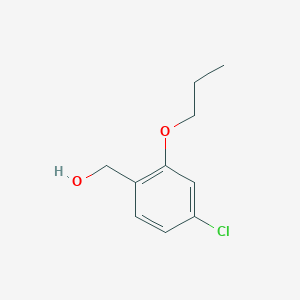
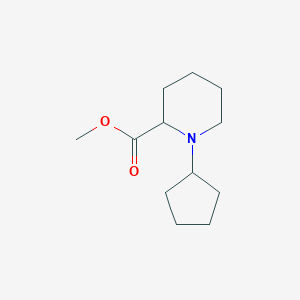
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)
